
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide, 0.25 M in THF: is a Grignard reagent, which is a type of organomagnesium compound widely used in organic synthesis. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide typically involves the reaction of 6-(Morpholin-1-yl)pyridine with magnesium in the presence of a bromine source, such as bromine or hydrogen bromide, in tetrahydrofuran (THF) as the solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the reagents and to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl compounds, such as aldehydes and ketones, to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles, replacing a leaving group with the (6-(Morpholin-1-yl)pyridin-3-yl) group.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF as the solvent.
Substitution Reactions: Often carried out with alkyl halides or aryl halides.
Coupling Reactions: Usually involve palladium or nickel catalysts.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Pyridines: Resulting from substitution reactions.
Coupled Products: Formed from coupling reactions with halides.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Catalysis: Employed in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates due to its ability to form diverse molecular structures.
Industry:
Material Science: Used in the preparation of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparaison Avec Des Composés Similaires
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the phenyl group.
Ethylmagnesium Bromide: Used in similar reactions but forms different products due to the ethyl group.
Uniqueness:
Functional Group Compatibility: The presence of the morpholine and pyridine rings in (6-(Morpholin-1-yl)pyridin-3-yl)magnesium bromide provides unique reactivity and compatibility with various functional groups, making it a versatile reagent in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in both academic research and industrial applications.
Propriétés
Formule moléculaire |
C9H11BrMgN2O |
|---|---|
Poids moléculaire |
267.41 g/mol |
Nom IUPAC |
magnesium;4-(3H-pyridin-3-id-6-yl)morpholine;bromide |
InChI |
InChI=1S/C9H11N2O.BrH.Mg/c1-2-4-10-9(3-1)11-5-7-12-8-6-11;;/h1,3-4H,5-8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
AUEOAOIAKUJAHT-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=NC=[C-]C=C2.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14888280.png)


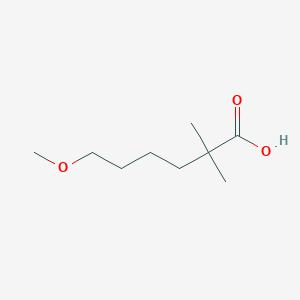
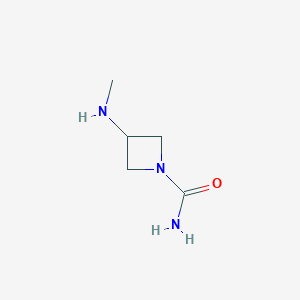
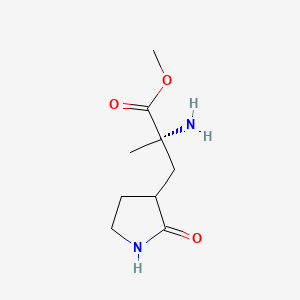

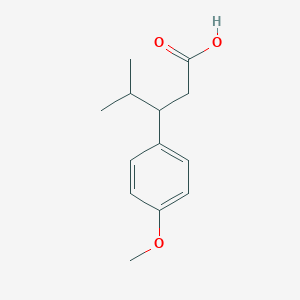
![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
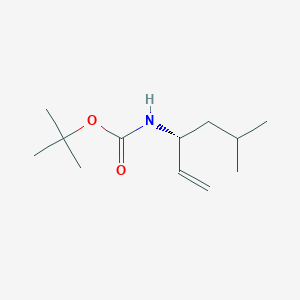
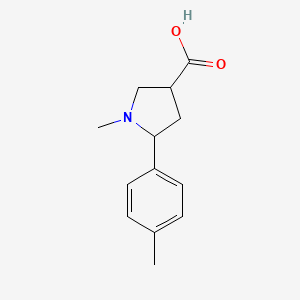
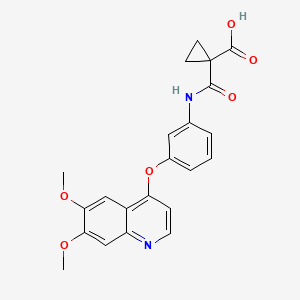
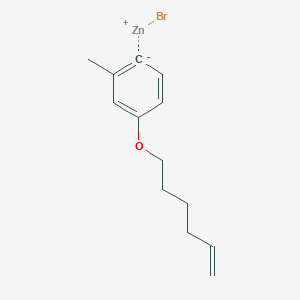
![3-Bromo-7-chloro-6-fluoro-5H-pyrido[3,2-b]indole](/img/structure/B14888336.png)
